Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-

Description

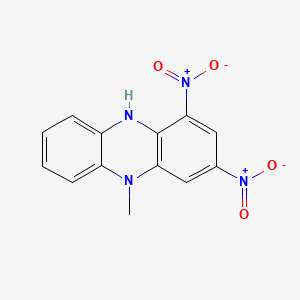

Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- (CAS: 4177-31-5) is a nitro-substituted dihydrophenazine derivative with the molecular formula C₁₃H₁₀N₄O₄ and a molecular weight of 286.248 g/mol . Its structure features a 5-methyl group and two nitro groups at positions 1 and 3 of the phenazine core (Figure 1). Key physicochemical properties include a LogP of 3.22, indicating moderate lipophilicity, and stability under reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases .

Properties

CAS No. |

4177-31-5 |

|---|---|

Molecular Formula |

C13H10N4O4 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

10-methyl-2,4-dinitro-5H-phenazine |

InChI |

InChI=1S/C13H10N4O4/c1-15-10-5-3-2-4-9(10)14-13-11(15)6-8(16(18)19)7-12(13)17(20)21/h2-7,14H,1H3 |

InChI Key |

QGTMHWYBTRQYRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes to Dihydrophenazine Derivatives

The foundational synthesis of dihydrophenazines, including substituted analogs like phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, typically starts from catechol and o-phenylenediamine derivatives. The classical method, as reported by Morley and Ris (1952), involves heating catechol and o-phenylenediamine under pressure at elevated temperatures (200–210 °C) for extended periods (35–40 hours). This process yields dihydrophenazine compounds, which can be further functionalized or oxidized to phenazine derivatives. However, this method suffers from modest yields (~60%) and formation of impurities, limiting scalability and purity for advanced derivatives.

One-Pot Synthesis and Alkylation Strategy

A more efficient and scalable approach involves a one-pot synthesis starting from catechol and 1,2-diaminoaryl compounds, followed by alkylation to introduce methyl groups at the 5,10-positions of the dihydrophenazine core. This method allows the preparation of 5,10-dialkyl-5,10-dihydrophenazines, including 5,10-dimethyldihydrophenazine derivatives, which are closely related to the target compound.

Step 1: Formation of the Dihydrophenazine Core

- React catechol (or substituted catechols) with 1,2-diaminoaryl compounds (e.g., 3,3′-diaminobenzidine) in a solvent such as ethylene glycol under reflux conditions (ca. 200–212 °C) for 24–48 hours.

- The reaction proceeds via condensation and cyclization to form bis(dihydrophenazine) intermediates.

Step 2: Alkylation

- The crude dihydrophenazine product is subjected to alkylation using alkylating agents such as methyl iodide (iodomethane) in the presence of phase transfer catalysts (e.g., methyltributylammonium chloride) and bases (e.g., sodium carbonate).

- This reaction is typically carried out in acetonitrile-water biphasic systems under reflux for 24–48 hours.

- The alkylated product is isolated by filtration, washed, and purified by recrystallization or charcoal treatment to yield 5,10-dimethyldihydrophenazine derivatives with good yields (e.g., 57% yield reported for 5,10-dimethyldihydrophenazine).

This approach is adaptable for introducing nitro groups at the 1,3-positions through appropriate nitration steps or by employing nitro-substituted starting materials.

Synthesis of Nitro-Substituted Dihydrophenazines

The incorporation of nitro groups at positions 1 and 3 of the phenazine ring system, as in 5,10-dihydro-5-methyl-1,3-dinitro-phenazine, can be achieved by nitration of the dihydrophenazine intermediate or by using nitro-substituted precursors. The synthesis of 5-methyl-2,3-dinitro-5,10-dihydrophenazine has been reported based on two available precursors, with attention to its thermal instability and photochemical rearrangement pathways.

- The compound exhibits sensitivity to oxidation and photochemical rearrangement, converting to 10-methyl-3-nitrophenazin-2-(10H)-one under light exposure.

- Thermal instability in solvents like dichloromethane (CH2Cl2) necessitates careful control of reaction and storage conditions.

Oxidative Condensation Methods for Phenazine Derivatives

Alternative synthetic routes involve oxidative condensation of electron-rich amines to form phenazine cores, which can then be functionalized. For example, silver carbonate adsorbed on celite has been used as an oxidizing agent to synthesize symmetrical and unsymmetrical phenazine derivatives, although yields vary depending on substituents and reaction conditions.

Chromatographic and Analytical Considerations

The prepared compound can be analyzed and purified using reverse phase high-performance liquid chromatography (RP-HPLC) with mobile phases comprising acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for scalable isolation and impurity profiling essential for research and pharmacokinetic applications.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Reaction Conditions | Key Reagents/Catalysts | Yield & Notes |

|---|---|---|---|---|

| Classical Heating Method | Catechol + o-phenylenediamine | 200–210 °C, sealed tube, 35–40 h | None specified | ~60% yield, modest purity, not scalable |

| One-Pot Synthesis + Alkylation | Catechol + 1,2-diaminoaryl compound | Reflux in ethylene glycol (200–212 °C), 24–48 h; Alkylation in acetonitrile-water, reflux 24–48 h | Methyl iodide, phase transfer catalyst (methyltributylammonium chloride), base (Na2CO3) | 57% yield for 5,10-dimethyldihydrophenazine; scalable |

| Nitration / Nitro-Substituted Precursors | Dihydrophenazine or substituted catechols | Controlled nitration or use of nitro-substituted starting materials | Nitrating agents (not specified) | Sensitive to thermal and photochemical degradation |

| Oxidative Condensation | Electron-rich amines | Silver carbonate on celite, oxidative conditions | Silver carbonate | Variable yields; useful for symmetrical and unsymmetrical phenazines |

Research Findings and Notes

- The thermal and photochemical stability of phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- is limited; it undergoes rearrangement and oxidation under certain conditions, which must be considered during synthesis and storage.

- The one-pot synthesis with subsequent alkylation is preferred for introducing methyl groups at the 5,10-positions and can be adapted for nitro substitution, providing a balance between yield, scalability, and purity.

- Analytical methods such as RP-HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for purification and impurity analysis, which are critical for the compound’s application in pharmacokinetics and other research fields.

- Oxidative condensation methods provide alternative routes to phenazine derivatives but may have limitations in yield and selectivity depending on the substituents.

Chemical Reactions Analysis

Types of Reactions

Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which may have different biological activities.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.

Major Products Formed

Oxidation: Various oxidized phenazine derivatives.

Reduction: Amino-substituted phenazine derivatives.

Substitution: Phenazine derivatives with different functional groups replacing the nitro groups.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- can be effectively separated using reverse phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of acetonitrile and water with phosphoric acid; for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

| HPLC Parameters | Description |

|---|---|

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative for MS | Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm for fast UPLC applications |

Biological Applications

2. Antimicrobial Activity

Research indicates that phenazine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, certain bacterial strains capable of assimilating methanol produce phenazines as secondary metabolites that contribute to their pathogenicity and resistance against competitors .

Material Science Applications

3. Electron Transfer Reactions

Phenazine compounds are frequently employed in studies involving electron transfer reactions due to their ability to act as electron donors or acceptors. This property is crucial in the development of organic semiconductors and photovoltaic materials .

Case Studies

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effectiveness of a newly developed HPLC method for separating phenazine derivatives. The method facilitated the analysis of complex mixtures and improved the purity of isolated compounds significantly .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Agricultural and Biological Chemistry, researchers isolated specific bacterial strains that produced phenazines and tested their antimicrobial efficacy against pathogens. The results indicated a robust inhibitory effect on several strains, highlighting the potential use of phenazines in agricultural biocontrol agents .

Mechanism of Action

The mechanism of action of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can result in cell death, making the compound effective against various pathogens and cancer cells. The nitro groups play a crucial role in the redox cycling process, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro groups in the target compound enhance lipophilicity (LogP 3.22) compared to hydroxyl or carboxylic acid derivatives, which are more polar .

- Thermal stability : Melting points for phenazine dioxides (e.g., 3a–3c) range from 220–250°C, suggesting that the target compound’s nitro groups may lower its melting point due to reduced crystallinity .

Key Observations :

- The target compound’s nitro groups likely necessitate specialized nitration conditions, as electron-withdrawing substituents can impede nucleophilic aromatic substitution .

- Phenazine dioxides (e.g., 3a–3c) are synthesized via one-step condensation, but yields drop with electron-deficient substrates, highlighting the challenge of introducing nitro groups post-synthesis .

Table 3: Application-Specific Comparisons

Key Observations :

- The target compound’s nitro groups may limit its biological activity due to toxicity, whereas hydroxylated phenazines (e.g., 3a) show antimicrobial efficacy .

- In materials science, phenazine’s planar structure enables intercalation into layered materials like MoS₂, but the target compound’s bulkier nitro groups may reduce packing density compared to unsubstituted phenazine .

Biological Activity

Phenazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 246.22 g/mol

IUPAC Name: 5-methyl-1,3-dinitro-5,10-dihydro-phenazine

The compound features a phenazine core modified with methyl and nitro groups, which contribute to its chemical reactivity and biological properties.

Phenazine compounds are known for their ability to interact with various biological targets. The mechanisms of action for Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- can be summarized as follows:

- Cytotoxic Activity: Studies indicate that phenazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions .

- Antimicrobial Properties: Phenazines exhibit broad-spectrum antimicrobial activity against various pathogens, including fungi and bacteria. They function by generating reactive oxygen species (ROS), which damage cellular components .

- Synergistic Effects: When used in combination with other antimicrobial agents (e.g., azoles), phenazines can enhance the efficacy of treatment regimens against resistant strains of pathogens like Candida spp. .

Biological Activity Overview

The biological activity of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- has been evaluated in several studies. Below is a summary of key findings:

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study evaluating the cytotoxic effects of various phenazine derivatives found that Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro- showed significant potency against MOLM-13 cells. The compound's mechanism involved the generation of ROS and subsequent activation of apoptotic pathways. -

Antifungal Efficacy:

A research project investigated the antifungal properties of phenazines in combination with azole antifungals. Results indicated that the combination significantly reduced fungal growth compared to monotherapy, suggesting potential for treating resistant fungal infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,10-dihydro-5-methyl-1,3-dinitrophenazine derivatives?

Answer:

The synthesis of nitro-substituted phenazine derivatives typically involves coupling reactions under controlled conditions. For example:

- Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., tri-t-butylphosphine) in anhydrous toluene at 90°C .

- Electrophilic substitution with nitro groups introduced via nitration agents (e.g., HNO₃/H₂SO₄), followed by purification through column chromatography or recrystallization .

Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products. Post-synthesis, characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity.

Basic: Which spectroscopic and crystallographic techniques are optimal for structural elucidation of phenazine derivatives?

Answer:

- X-ray crystallography : Provides atomic-level resolution of crystal packing and conformation. For example, CCDC reference 2209381 in details phenothiazine derivatives' crystal structures .

- FT-IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1500–1350 cm⁻¹) and compares spectral bands to reference compounds (e.g., oxidized phenazine filaments in Table 2 of ) .

- UV-Vis absorption spectroscopy : Analyzes π-π* transitions; solvent effects on absorption maxima (e.g., red shifts in n-hexane vs. polar solvents) are critical for photophysical studies .

Advanced: How can computational models validate experimental redox potentials in phenazine derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate reduction potentials using thermodynamic cycles (eqn 1–2 in ) with functionals like B3LYP and basis sets (e.g., 6-31G*). Benchmark against experimental cyclic voltammetry (CV) data (e.g., parent phenazine at -1.2 V vs. Ag/AgCl) .

- Solvent dielectric constant (εᵣ) : Adjust εᵣ in computations to match experimental solvent environments (e.g., εᵣ = 78.4 for water). Discrepancies >0.1 V warrant re-evaluation of solvation models or functional choices .

Advanced: What genomic strategies enhance phenazine biosynthesis in Pseudomonas chlororaphis?

Answer:

- Population genomics : Use microbial GWAS to identify genomic loci (e.g., ProY_1 histidine transporter) linked to high phenazine-1-carboxamide (PCN) production .

- CRISPR/Cas9-mediated overexpression/knockout : Validate targets like PS__04251 (carboxypeptidase) or MarR-family regulators to modulate pathway flux .

- 5'-UTR engineering : Modify untranslated regions of biosynthetic operons (e.g., phzXYFABCD) to enhance translation efficiency .

Advanced: How can researchers resolve contradictions between computational and experimental redox data?

Answer:

- Error source analysis : Compare solvent effects (εᵣ), counterion interactions, and implicit/explicit solvation models in DFT calculations .

- Experimental validation : Perform CV under inert atmospheres to avoid oxidation artifacts. Use internal standards (e.g., ferrocene) for potential calibration .

- Multi-method benchmarking : Cross-validate with spectroelectrochemistry or EPR to detect intermediate species not modeled computationally .

Advanced: What methodologies elucidate structure-activity relationships (SAR) in phenazine-based anticancer agents?

Answer:

- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 5 and 10. Test cytotoxicity in AML cell lines via MTT assays .

- Metabolite profiling : Use LC-MS to track intracellular degradation products (e.g., myxin derivatives) and correlate with apoptotic activity .

- Molecular docking : Screen phenazine libraries against targets like topoisomerase II, prioritizing derivatives with high binding affinity .

Advanced: How do reaction conditions influence the introduction of electron-withdrawing groups to phenazine cores?

Answer:

- Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor mono-nitration. Higher temperatures promote di-nitration but risk decomposition .

- Electrophilic directing groups : Install methyl groups (e.g., at position 5) to sterically guide nitro substitution to positions 1 and 3 .

- Post-functionalization : Reduce nitro to amine groups via catalytic hydrogenation (Pd/C, H₂) for further derivatization (e.g., amide coupling) .

Advanced: How are phenazine derivatives engineered for optical sensing applications?

Answer:

- π-Extension strategies : Fuse phenazine with spiroacridine or azasiline donors to enhance fluorescence quantum yield (e.g., λₑₘ = 550–650 nm) .

- Solvatochromic tuning : Incorporate polar substituents (e.g., -CN, -COOH) to shift emission maxima in response to solvent polarity .

- Electrochemical doping : Blend phenazines with conducting polymers (e.g., PEDOT:PSS) to create redox-active sensors for metal ion detection .

Advanced: What roles do PhzA/B enzymes play in phenazine biosynthesis?

Answer:

- Core precursor synthesis : PhzA/B catalyze the condensation of chorismic acid derivatives to form the phenazine core (e.g., phenazine-1-carboxylic acid, PCA) .

- Substrate specificity : PhzA variants in Pseudomonas spp. determine product diversity (e.g., 2-hydroxy-PCA vs. PCN) through regioselective modifications .

- Metabolic flux analysis : Overexpress PhzA/B with Gac/Rsm regulators to bypass bottlenecks in shikimate pathway-derived precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.